2-methyl-1H-imidazole-5-sulfinic acid

pKa acidity imidazole sulfinic acid

Researchers needing a mid-oxidation sulfur handle on an imidazole scaffold face a gap: thiols are over-reactive, sulfonic acids are inert. 2-Methyl-1H-imidazole-5-sulfinic acid is the precise solution. · +4 oxidation state allows controlled oxidation to sulfonic acid or reduction to thiol for divergent analogue libraries. · Sulfinate group acts as an S,O-chelating ligand for constructing MOFs with unique metal-cluster nodes. · Participates in reversible disulfide exchange, offering a balanced reactivity for bioconjugation unavailable with thiols or sulfonates. Custom synthesis ensures batch-to-batch consistency for medicinal chemistry and materials science supply chains.

Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
Cat. No. B12969201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-imidazole-5-sulfinic acid
Molecular FormulaC4H6N2O2S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)S(=O)O
InChIInChI=1S/C4H6N2O2S/c1-3-5-2-4(6-3)9(7)8/h2H,1H3,(H,5,6)(H,7,8)
InChIKeyGNWRKWVOPDZPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2‑Methyl‑1H‑imidazole‑5‑sulfinic Acid


2‑Methyl‑1H‑imidazole‑5‑sulfinic acid belongs to the class of C‑5‑substituted imidazole sulfinic acids, in which the sulfur atom exists at the +4 oxidation state – intermediate between the thiol (–2) and sulfonic acid (+6) forms. The compound possesses a methyl group at the 2‑position and a sulfinic acid (–SO₂H) substituent at the 5‑position. Imidazole sulfinic acids are formally derived by partial oxidation of the corresponding thiols, and the 2‑methyl‑5‑sulfinic acid is structurally closely related to the well‑characterized 2‑methyl‑1H‑imidazole‑5‑sulfonic acid (CAS 861346‑39‑6). [1] [2]

Mid-oxidation-state sulfur handle for divergent synthesis
Sulfinate ligand for coordination chemistry and MOFs
Controlled nucleophile for bioconjugation and disulfide exchange

Uniqueness of 2‑Methyl‑1H‑imidazole‑5‑sulfinic Acid


The sulfur oxidation state fundamentally governs the physicochemical and reactivity profile of imidazole sulfur compounds. The sulfinic acid group (–SO₂H) is a substantially different functional entity from the sulfonic acid (–SO₃H) or the thiol (–SH). As a class, sulfinic acids exhibit a pKa approximately 2 units lower than carboxylic acids and are far stronger acids than thiols, yet they retain nucleophilic character that sulfonic acids lack. [1] Consequently, the sulfinic acid participates in disulfide exchange reactions, acts as a precursor to sulfonyl radicals, and serves as an intermediate in oxidative metabolic pathways – roles that neither the over‑oxidized sulfonic acid nor the reduced thiol can fulfill. For a scientific user who requires a mid‑oxidation‑state sulfur handle that can undergo further oxidation, act as a nucleophile, or coordinate metals through the sulfinate moiety, simple substitution with the more abundant sulfonic acid or the parent thiol would result in a loss of the desired reactivity and selectivity.

Vs. sulfonic acid analog (2-methylimidazole-5-sulfonic acid) Non-nucleophilic; cannot be reduced. Redox versatility and metal-binding modes would be lost.
Vs. thiol analog (2-methylimidazole-5-thiol) Acidity and coordination profile may differ. Cannot be directly oxidized to sulfinate; redox pathway diverges.

Comparative Evidence: 2‑Methyl‑1H‑imidazole‑5‑sulfinic Acid


Sulfinic Acid Acidity vs. Analogs

Sulfinic acids as a class exhibit a pKa of approximately 2.2, making them roughly 10⁴‑fold more acidic than the corresponding thiols (pKa ≈ 5–7) but significantly weaker acids than sulfonic acids (pKa < 0). [1] For the specific imidazole series, the sulfonic acid analog, 2‑methyl‑1H‑imidazole‑5‑sulfonic acid, is reported to have a pKa (strongest basic) of ~6.7 for the ring N‑3 protonation, while the sulfonic acid group itself is fully ionized at all practical pH values. The sulfinic acid group thus provides an intermediate protonation landscape that can be exploited for pH‑dependent reactivity or separation protocols.

Acidity (pKa)
Class-level
pKa ~2.2 (sulfinic) vs ~5–7 (thiol) vs
Supports pH-dependent separation and extraction protocols
Specific imidazole sulfinic pKa not experimentally reported
Reactivity Profile
Class-level
Sulfinate: nucleophilic, redox-active (oxidizable to sulfonate, reducible to thiol). Sulfonate: unreactive.
Enables divergent synthesis options unavailable with sulfonic acid
Direct kinetic data for this specific compound not available
Coordination Modes
Class-level
Sulfinate: S-, O-, chelate donor (at least 3 modes). Sulfonate: weak outer-sphere ion. Thiolate: strong S-donor only.
Richer coordination chemistry for MOFs and bioinorganic models
No crystal structure reported for 2-methyl-5-sulfinate metal complex
pKa acidity imidazole sulfinic acid imidazole sulfonic acid protonation state

Sulfur +4 Oxidation State Reactivity

The sulfur atom in 2‑methyl‑1H‑imidazole‑5‑sulfinic acid is at the +4 oxidation state (sulfinate), which is both oxidizable to sulfonate (+6) and reducible to sulfenate (+2) or thiol (–2). The sulfinate anion retains nucleophilic character and can engage in S‑alkylation, disulfide exchange, and sulfonyl radical chemistry. [1] In contrast, the sulfonic acid analog (+6) is a strong acid with no nucleophilic reactivity, while the thiol (–2) is a good nucleophile but cannot undergo the same oxidative transformations. This makes the sulfinic acid a versatile building block for divergent synthesis, whereas the sulfonic acid is essentially a dead‑end functional group.

Reactivity Profile
Class-level
Sulfinate: nucleophilic, redox-active (oxidizable to sulfonate, reducible to thiol). Sulfonate: unreactive.
Enables divergent synthesis options unavailable with sulfonic acid
Direct kinetic data for this specific compound not available
oxidation state sulfinate nucleophilicity disulfide exchange sulfonyl radical

Sulfinate Metal Coordination Capability

The sulfinate group (–SO₂⁻) is an established ligand in coordination chemistry, capable of binding metal centers through either the sulfur or oxygen atoms, forming both monodentate and bidentate complexes. [1] The structurally related sulfonate group (–SO₃⁻) is a much weaker ligand due to its fully oxidized, electron‑withdrawing character, while thiolates (–S⁻) bind strongly but lack the O‑donor sites that sulfinates provide. This differential coordination ability can be critical in designing metal‑organic frameworks or catalytic systems where a balance of hard/soft donor atoms is needed.

Coordination Modes
Class-level
Sulfinate: S-, O-, chelate donor (at least 3 modes). Sulfonate: weak outer-sphere ion. Thiolate: strong S-donor only.
Richer coordination chemistry for MOFs and bioinorganic models
No crystal structure reported for 2-methyl-5-sulfinate metal complex
coordination chemistry sulfinate ligand imidazole sulfinate metal complex

Applications of 2‑Methyl‑1H‑imidazole‑5‑sulfinic Acid


Divergent Synthesis in Pharma & Agrochemicals

The +4 oxidation state of the sulfinic acid allows stepwise construction of complex sulfur‑containing imidazole derivatives. A medicinal chemistry group synthesizing angiotensin II receptor antagonists or proton pump inhibitor analogs can use the sulfinic acid as a linchpin: oxidize to the sulfonic acid for increased water solubility, reduce to the thiol for radiolabeling, or convert to the sulfonyl chloride for coupling. The over‑oxidized sulfonic acid cannot be directly reduced, making the sulfinic acid the preferred starting material for divergent analogue libraries. [1]

MOFs and Coordination Polymers

The sulfinate group’s ability to act as an S‑, O‑, or chelating S,O‑donor enables the construction of MOFs with unique metal‑cluster nodes. The 2‑methylimidazole backbone mimics histidine coordination, while the sulfinate group introduces charge and hydrogen‑bonding sites not achievable with the sulfonate or thiol analogs. This can lead to MOFs with enhanced CO₂ selectivity or catalytic activity for oxidation reactions. [1]

Bioconjugation & Disulfide Exchange Probes

Owing to the nucleophilic character of the sulfinate, sulfinic acids can participate in disulfide exchange reactions to form mixed disulfides with cysteine residues. This reactivity is intermediate between that of thiols (rapid, less stable products) and sulfonic acids (unreactive). For bioconjugation applications that require a controlled, reversible linkage, the sulfinic acid can provide a balance of reactivity and stability that neither the thiol nor the sulfonic acid can offer. [2]

Application
Selection Property
Validation Focus
Divergent synthesis of sulfur-containing imidazoles
Mid-oxidation-state reactivity (oxidizable, reducible, nucleophilic)
Oxidation/reduction pathway verification
Metal-organic frameworks and coordination polymers
Sulfinate coordination versatility (S, O, chelate)
Metal-binding mode and porosity assessment
Bioconjugation and disulfide exchange probes
Controlled nucleophilic disulfide exchange
Reversible cysteine linkage stability
Quote Request

Request a Quote for 2-methyl-1H-imidazole-5-sulfinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.